molecular formula C7H9Cl2N3O B11883160 6-Chloro-5-methoxypicolinimidamide hydrochloride CAS No. 1179361-56-8

6-Chloro-5-methoxypicolinimidamide hydrochloride

Cat. No.: B11883160
CAS No.: 1179361-56-8
M. Wt: 222.07 g/mol
InChI Key: XOLFLLPVOLKLJA-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O and a molecular weight of 222.07 g/mol . This compound is known for its unique structure, which includes a chloro and methoxy group attached to a picolinimidamide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypicolinimidamide hydrochloride typically involves the reaction of 6-chloro-5-methoxypicolinic acid with appropriate reagents to form the desired imidamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypicolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-5-methoxypicolinimidamide hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methoxypicolinic acid: Shares a similar core structure but lacks the imidamide group.

    5-Methoxypicolinimidamide hydrochloride: Similar but without the chloro group.

    6-Chloro-5-methoxypyridine: Similar but lacks the imidamide group.

Uniqueness

6-Chloro-5-methoxypicolinimidamide hydrochloride is unique due to the presence of both chloro and methoxy groups attached to the picolinimidamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

CAS No.

1179361-56-8

Molecular Formula

C7H9Cl2N3O

Molecular Weight

222.07 g/mol

IUPAC Name

6-chloro-5-methoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8ClN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H

InChI Key

XOLFLLPVOLKLJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=N)N)Cl.Cl

Origin of Product

United States

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